

AR-102 In Vitro Assay Protocols for LRRK2 Degradation: Application Notes

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Compound of Interest		
Compound Name:	AR-102	
Cat. No.:	B1192136	Get Quote

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Abstract

These application notes provide detailed protocols for the in vitro characterization of **AR-102**, a potent and selective PROTAC® (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key target in the pathogenesis of Parkinson's disease, and **AR-102** offers a novel therapeutic modality by inducing its degradation. This document outlines the necessary experimental procedures to quantify **AR-102**-mediated LRRK2 degradation, confirm its mechanism of action through ubiquitination, and assess its cellular cytotoxicity. The provided protocols are intended to guide researchers in the evaluation of **AR-102** and other similar molecules.

Introduction

AR-102 is an investigational, orally bioavailable, and brain-penetrant small molecule designed to selectively target LRRK2 for degradation.[1] As a PROTAC, AR-102 functions by forming a ternary complex with LRRK2 and an E3 ubiquitin ligase, leading to the ubiquitination of LRRK2 and its subsequent degradation by the proteasome.[2][3] This approach of targeted protein degradation offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby addressing both the catalytic and scaffolding functions of LRRK2.[4] Preclinical studies have demonstrated that AR-102 potently degrades LRRK2 in various cell types, including human iPSC-derived microglia. Furthermore, clinical data has shown dose-



dependent reduction of LRRK2 in both peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).[4][5]

Data Presentation

The following tables summarize the quantitative data for **AR-102** from in vitro and clinical studies.

Parameter	Cell Line/System	Value	Reference
DC50	G2019S human microglia	0.6 nM	
D _{max}	G2019S human microglia	94%	-

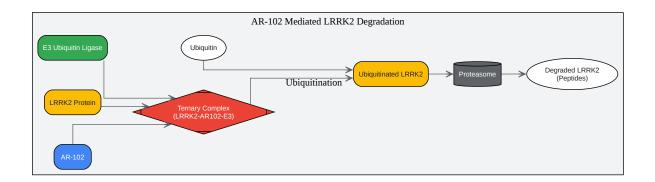
Table 1: In Vitro Efficacy of AR-102. DC₅₀ (half-maximal degradation concentration) and D_{max} (maximum degradation) values for AR-102 in a relevant human cell line.

Cohort	Dose	LRRK2 Reduction in PBMCs (Median)	LRRK2 Reduction in CSF	Reference
Healthy Volunteers	≥ 20 mg (repeated daily)	> 90%	> 50%	
Parkinson's Disease Patients	50 mg (single dose)	86%	Not Reported	[4]
Parkinson's Disease Patients	200 mg (single dose)	97%	Not Reported	[4]

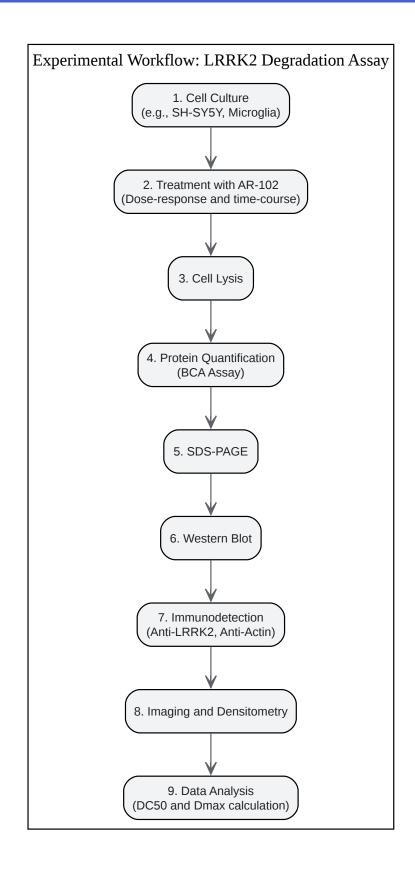
Table 2: Clinical Pharmacodynamic Data for **AR-102**. Summary of LRRK2 protein reduction observed in Phase 1 clinical trials.

Mandatory Visualizations









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 Degradation: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at:
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